4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine - 1421584-40-8

4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine

Catalog Number: EVT-2502641
CAS Number: 1421584-40-8
Molecular Formula: C19H26N4O3S
Molecular Weight: 390.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), exhibiting higher selectivity for ENT2 over ENT1. []

    Relevance: Both FPMINT and the target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, share a core piperazine ring. Additionally, both compounds feature an aromatic ring directly attached to the piperazine moiety (2-fluorophenyl in FPMINT and pyrimidine in the target compound), suggesting their structural similarity in this aspect. []

    Compound Description: GLPG1690 acts as an autotaxin inhibitor, currently undergoing clinical evaluation for idiopathic pulmonary fibrosis treatment. It demonstrates efficacy in reducing plasma LPA levels and extracellular matrix deposition in the lungs. []

    Relevance: GLPG1690 and the target compound share the presence of a piperazine ring. This shared structural feature highlights their potential relationship in terms of chemical classification or potential biological activity related to the piperazine moiety. []

    Compound Description: K-604 is a potent and water-soluble inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1) with 229-fold selectivity over ACAT-2. It demonstrates improved aqueous solubility and oral absorption compared to its predecessor. []

    Relevance: K-604 and the target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, belong to a similar chemical class as both contain a piperazine ring. The inclusion of a piperazine unit in both compounds suggests a potential for shared structural characteristics and potential overlap in their chemical properties or biological activities. []

    Compound Description: This series of compounds was investigated for their agonist activity at dopamine D2 and D3 receptors. Lead compound (-)-21a showed high affinity and full agonist activity at both receptors and exhibited efficacy in reversing hypolocomotion in a Parkinson's disease animal model. []

    Relevance: Similar to the target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, these analogues contain a piperazine ring. The shared piperazine moiety suggests a possible relationship in their chemical structures and potential for similar molecular interactions, particularly in the context of receptor binding or other biological activities. []

    Compound Description: D-264 is a potent D3-preferring dopamine receptor agonist with neuroprotective properties in Parkinson's disease models. Structure-activity relationship studies were conducted to improve its in vivo efficacy. []

    • Relevance: Similar to the target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, this compound contains a piperazine ring. The presence of this common structural motif may indicate shared characteristics in their chemical properties or potential biological activities. []

    Compound Description: This series of compounds focuses on developing highly potent and selective agonists for the dopamine D3 receptor. Bioisosteric replacements in the aromatic tetralin moiety led to the identification of compounds with improved D3 receptor selectivity and potent in vivo activity. []

    Relevance: Both these analogues and the target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, share the core structure of a piperazine ring. This shared moiety highlights their chemical similarity and suggests a potential for overlapping pharmacological profiles, particularly in relation to interactions with dopamine receptors or similar targets. []

    Compound Description: This group of compounds exhibits potent dopamine D2/D3 agonist activity and iron-chelating properties. Compound (-)-19b, in particular, demonstrated high affinity for both D2 and D3 receptors, efficient iron chelation, and potent antioxidant activity. []

    Relevance: The target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, and these analogues share a common structural feature: the piperazine ring. The presence of this moiety in both suggests a potential for similar chemical properties and possible overlap in their biological activities, especially considering the role of piperazine derivatives in interacting with dopamine receptors. []

    Compound Description: These compounds were developed as D3 receptor-preferring agonists, demonstrating potent in vivo activity in Parkinson’s disease animal models. Compound (-)-24c (D-301) displayed high selectivity for the D3 receptor and exhibited potential for neuroprotective therapy. []

    Relevance: These compounds and the target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, share a common structural element: the piperazine ring. This shared moiety suggests a potential for similar chemical behaviors and possible overlap in their biological activities. The fact that both groups of compounds have been explored in the context of neurological disorders further strengthens the possibility of shared pharmacological features related to their piperazine moiety. []

    Compound Description: This compound's crystal structure was studied, revealing a chair conformation of the piperazine ring and a V-shaped molecular conformation. []

    Relevance: Both this compound and the target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, possess a piperazine ring as a central structural motif. []

    Compound Description: These derivatives were synthesized and evaluated for their activity at 5-HT1A and 5-HT2A receptors. Compounds with 5- or 6-phenylsubstituted pyridone rings displayed high affinity for the 5-HT1A receptor. []

    Relevance: These derivatives share the core structure of a 1-(2-methoxyphenyl)piperazine moiety with the target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine. This structural similarity suggests a potential for overlapping pharmacological profiles, particularly in relation to their interaction with serotonin receptors or related targets. []

  • Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper with high selectivity for PARP1 over PARP2 and other PARPs, demonstrating excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model. []
  • Relevance: Both AZD5305 and the target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, share the piperazine ring as a core structural feature. This suggests potential similarities in their chemical properties, and their respective biological activities might be influenced by the presence of this common moiety. []

  • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. In vivo, it shows significant antitumor activity in RT112 bladder cancer xenografts overexpressing wild-type FGFR3. []
  • Relevance: NVP-BGJ398 and the target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, share a common structural element: an ethylpiperazine moiety. This similarity suggests potential overlap in their chemical properties. While their primary targets might differ, the shared structure may indicate a potential for similar interactions with certain protein classes or biological pathways. []

    Compound Description: THTA-I acts as an effective inhibitor for corrosion protection of N80 carbon steel in a 5% sulfamic acid environment. It functions as a mixed-type inhibitor, exhibiting chemisorption on the steel surface and obeying the Langmuir adsorption isotherm. []

    Relevance: THTA-I and the target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, both incorporate a piperazine ring within their structures. This shared structural element suggests a potential relationship in terms of their chemical classification, particularly as both compounds belong to a broader class of organic compounds containing piperazine. []

    Compound Description: These compounds were investigated for their affinity towards dopamine D3 receptors. Several high-affinity D3 ligands were identified, with some exhibiting potential as positron emission tomography (PET) imaging agents due to their favorable affinity, lipophilicity, and labeling properties. []

    • Relevance: Similar to the target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, these compounds have a piperazine ring. The presence of this common structural motif may indicate shared characteristics in their chemical properties or potential biological activities. []

    3-[2-(1-aryl-piperazin-4-yl)ethyl]-3,4-dihydro-3-methyl-6-R-1,2, 4-benzotriazines

    • Compound Description: These compounds were synthesized and found to have good antihypertensive activity. The simplest compound in the series also showed analgesic and antiallergic activities and hints of hypocholesterolemic action. []
    • Relevance: These compounds and the target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, share a common structural element: the piperazine ring. This shared moiety suggests a potential for similar chemical behaviors and possible overlap in their biological activities, although they may interact with different specific targets. []

    Compound Description: These arylpiperazine benzamide derivatives were investigated as potential ligands for 5-HT1A receptors for SPECT imaging. Cyclized amide analogues were designed to enhance in vivo stability, with some isoindol-1-ones displaying high in vitro binding affinity. []

    Relevance: These compounds, particularly the isoindol-1-one analogues, and the target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, share a common structural motif: a 4-(2-methoxyphenyl)piperazine moiety. This structural similarity suggests a potential for overlapping pharmacological profiles, especially in their interaction with serotonin receptors or related targets. []

    Compound Description: These compounds were synthesized and characterized for potential antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). One derivative showed promising anti-MRSA activity, and its mechanism was explored through membrane damage studies and in silico docking studies. []

    Relevance: Both these derivatives and the target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, share the central piperazine ring structure. This common feature suggests that they belong to a similar chemical class and might exhibit some overlapping pharmacological properties, especially considering the known antimicrobial activities of some piperazine derivatives. []

    Uracil-5-Tertiary Sulfonamides

    • Compound Description: These compounds, including "5-(4-(2,3-dihydrobenzo [b] [, ]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H, 3H)-dione" (I) and "N-butyl-N-methyl-2,4-dioxo-1,2,3,4 -tetrahydropyrimidine-5-sulfonamide" (II), have been studied for their computational quantum chemical (CQC), pharmacokinetic, and other biological properties. []
    • Relevance: One of the Uracil-5-Tertiary Sulfonamides contains a piperazine ring, similar to the target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine. This suggests potential similarities in their chemical properties, and their respective biological activities might be influenced by the presence of this common moiety. []
  • Compound Description: Chlorimuron-ethyl is a herbicide used for the control of broadleaved weeds. It degrades in the environment through chemical hydrolysis and microbial transformation. One degradation pathway involves the cleavage of the sulfonylurea bridge. []
  • Relevance: While chlorimuron-ethyl does not share the piperazine moiety present in the target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, both compounds belong to the sulfonylurea class of compounds. This shared chemical class suggests potential similarities in their physicochemical properties and potential for similar metabolic pathways, particularly regarding the sulfonylurea bridge. []

  • Compound Description: NF22 is a norfloxacin derivative exhibiting excellent antibacterial activity against E. coli strains, including multidrug-resistant ones. It acts as a potent inhibitor of E. coli DNA gyrase. []
  • Relevance: NF22 and the target compound, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, both possess a piperazine ring as a key structural element. Additionally, they both feature an aromatic ring directly attached to the piperazine. These shared structural characteristics suggest that the two compounds might exhibit similarities in their chemical properties, and their biological activities could be influenced by the presence of these common moieties. []

Properties

CAS Number

1421584-40-8

Product Name

4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine

IUPAC Name

4-[4-[2-(4-ethylphenoxy)ethylsulfonyl]piperazin-1-yl]-6-methylpyrimidine

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5

InChI

InChI=1S/C19H26N4O3S/c1-3-17-4-6-18(7-5-17)26-12-13-27(24,25)23-10-8-22(9-11-23)19-14-16(2)20-15-21-19/h4-7,14-15H,3,8-13H2,1-2H3

InChI Key

JPAIZWIYJABCJE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.